molecular formula C13H17NO2 B3011655 2-Tert-butyl-4-methoxy-3H-isoindol-1-one CAS No. 1820740-27-9

2-Tert-butyl-4-methoxy-3H-isoindol-1-one

Cat. No.: B3011655
CAS No.: 1820740-27-9
M. Wt: 219.284
InChI Key: AXCOGCLNDYQRNH-UHFFFAOYSA-N
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Description

2-Tert-butyl-4-methoxy-3H-isoindol-1-one is a heterocyclic compound with the molecular formula C13H17NO2 It is characterized by the presence of a tert-butyl group and a methoxy group attached to an isoindoline-1-one core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-tert-butyl-4-methoxy-3H-isoindol-1-one typically involves the reaction of an appropriate phthalic anhydride derivative with a tert-butylamine and a methoxy-substituted reagent. The reaction is usually carried out under reflux conditions in a suitable solvent such as toluene or ethanol. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product with high purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can make the industrial production more sustainable .

Chemical Reactions Analysis

Types of Reactions

2-Tert-butyl-4-methoxy-3H-isoindol-1-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include isoindoline-1,3-dione derivatives, amine derivatives, and various substituted isoindolines depending on the specific reaction conditions and reagents used .

Scientific Research Applications

2-Tert-butyl-4-methoxy-3H-isoindol-1-one has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

    2-Tert-butyl-4-methoxyisoindoline-1,3-dione: Similar in structure but with an additional carbonyl group.

    2-Tert-butyl-4-methoxybenzylideneisoindoline: Contains a benzylidene group instead of a methoxy group.

    2,6-Di-tert-butyl-4-methoxybenzylideneisoindoline: Contains two tert-butyl groups and a benzylidene group.

Uniqueness

2-Tert-butyl-4-methoxy-3H-isoindol-1-one is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties. Its tert-butyl and methoxy groups contribute to its stability and reactivity, making it a valuable compound for various applications in research and industry .

Properties

IUPAC Name

2-tert-butyl-4-methoxy-3H-isoindol-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO2/c1-13(2,3)14-8-10-9(12(14)15)6-5-7-11(10)16-4/h5-7H,8H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXCOGCLNDYQRNH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)N1CC2=C(C1=O)C=CC=C2OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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